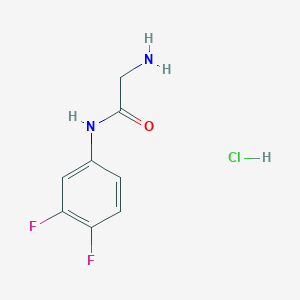

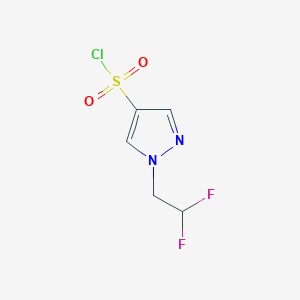

![molecular formula C11H13N3S B3025504 2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]aniline CAS No. 150536-99-5](/img/structure/B3025504.png)

2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]aniline

Vue d'ensemble

Description

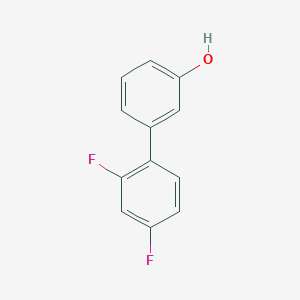

“2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]aniline” is an organic compound with the CAS Number: 150536-99-5. It has a linear formula of C11 H13 N3 S and a molecular weight of 219.31 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13N3S/c1-7-11(8(2)14-13-7)15-10-6-4-3-5-9(10)12/h3-6H,12H2,1-2H3,(H,13,14) . This indicates that the molecule consists of a pyrazole ring attached to an aniline group via a sulfanyl linker .Physical And Chemical Properties Analysis

This compound has a storage temperature at room temperature (RT) and is solid in its physical form .Applications De Recherche Scientifique

Heterocyclic Disazo Dyes

A study by Demirçalı (2021) explored the synthesis of heterocyclic disazo dyes containing pyrazole and phenylpyrazole, which are related to aniline derivative compounds. These dyes have potential applications in the dye industry, and their solvatochromic properties and solvent effects were investigated in various solvents (Demirçalı, 2021).

Molecular Structure and DFT Calculations

Shawish et al. (2021) conducted a study on s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties. They analyzed the molecular structure using X-ray crystallography and DFT calculations, providing insights into the electronic properties and potential applications in material science (Shawish et al., 2021).

Corrosion Inhibition

Wang et al. (2006) performed a DFT study on bipyrazolic-type organic compounds, including those with aniline moieties. These compounds showed potential as corrosion inhibitors, with their efficiencies and reactive sites elucidated through theoretical calculations (Wang et al., 2006).

Synthetic Chemistry and Drug Design

Research on the synthesis of various pyrazole derivatives, including those with aniline components, has been conducted with implications in medicinal chemistry. For example, Nilay Shah et al. (2018) synthesized novel amino pyrazole derivatives and evaluated their antifungal and antimicrobial activities (Shah et al., 2018).

Material Science and Photophysical Properties

Bozkurt and Gul (2019) investigated the fluorescence quenching process of a new pyrazoline derivative with aniline in different solvents. This study provides valuable information for the development of materials with specific photophysical properties (Bozkurt & Gul, 2019).

Orientations Futures

While specific future directions for “2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]aniline” are not mentioned in the available literature, pyrazole derivatives are a topic of ongoing research due to their varied biological activities . Future research could focus on exploring the biological activities of this compound and its potential applications in medicinal chemistry.

Mécanisme D'action

Target of Action

Similar compounds with a pyrazole nucleus have been reported to exhibit a broad range of biological activities . These activities suggest that the compound may interact with a variety of biological targets, potentially including enzymes, receptors, and other proteins.

Mode of Action

It’s known that pyrazole derivatives can undergo nucleophilic addition and dehydration processes, resulting in the formation of a pyrazolyl ring . This suggests that the compound may interact with its targets through a similar mechanism, potentially involving the formation of covalent bonds or other types of chemical interactions.

Biochemical Pathways

The compound’s pyrazole nucleus is known to be involved in a variety of biological activities, suggesting that it may affect multiple biochemical pathways . For example, it could potentially interfere with the function of enzymes or other proteins, leading to alterations in signal transduction, gene expression, or other cellular processes.

Pharmacokinetics

Similar compounds with a pyrazole nucleus are known to exhibit a broad range of pharmacokinetic properties . These properties can significantly impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action in the body.

Result of Action

Similar compounds with a pyrazole nucleus are known to exhibit a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . These activities suggest that the compound may have a wide range of molecular and cellular effects.

Action Environment

It’s known that the properties of similar compounds can be influenced by factors such as ph, temperature, and the presence of other chemicals . These factors could potentially affect the compound’s stability, its interactions with its targets, and its overall efficacy.

Propriétés

IUPAC Name |

2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3S/c1-7-11(8(2)14-13-7)15-10-6-4-3-5-9(10)12/h3-6H,12H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXZGNCVDJZPDAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)SC2=CC=CC=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90351553 | |

| Record name | 2-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfanyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

21.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24837593 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

150536-99-5 | |

| Record name | 2-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfanyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

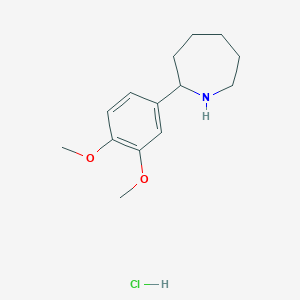

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylmethanamine](/img/structure/B3025429.png)

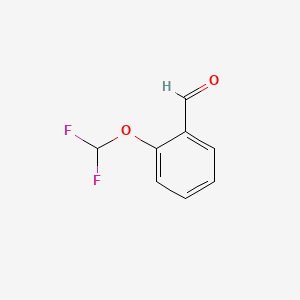

![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazol-5-amine hydrochloride](/img/structure/B3025430.png)